5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrano[2,3-c]pyridine core structure, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of functional groups such as hydroxymethyl, imino, and trifluoromethyl phenyl enhances its chemical reactivity and potential for various applications.
Mechanism of Action
Mode of Action
The presence of the trifluoromethyl group suggests it may interact with targets in a unique manner, potentially enhancing binding affinity or selectivity .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to participate in various biochemical processes, including suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
The presence of functional groups such as the trifluoromethyl group and the carboxamide group may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Biochemical Analysis
Biochemical Properties
The compound 5-(hydroxymethyl)-2-imino-8-methyl-N-(3-(trifluoromethyl)phenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide plays a role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s success in this reaction originates from its stability and its ability to tolerate various functional groups .
Cellular Effects
It is known that molecules with a -CF3 group, like this compound, can exhibit improved drug potency toward certain enzymes . This suggests that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(hydroxymethyl)-2-imino-8-methyl-N-(3-(trifluoromethyl)phenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide is complex. It involves the compound participating in electronically divergent processes with a metal catalyst in the Suzuki–Miyaura coupling reaction . This includes oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is being investigated for its role in drug development and as a lead compound for new medications.
Industry: In the industrial sector, it is used in the formulation of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide
- 7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrano[2,3-c]pyridine-3-carboxamide
Uniqueness: The unique combination of functional groups in 5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyridine-3-carboxamide imparts distinct chemical reactivity and biological activity. Its trifluoromethyl phenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-9-15-13(10(8-25)7-23-9)6-14(16(22)27-15)17(26)24-12-4-2-3-11(5-12)18(19,20)21/h2-7,22,25H,8H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJQOZNNEFJERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=N)C(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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